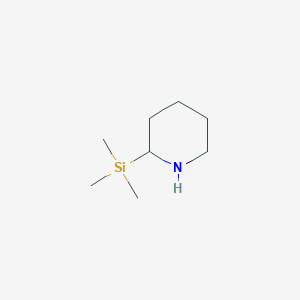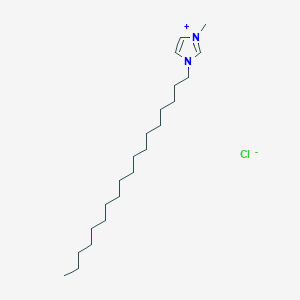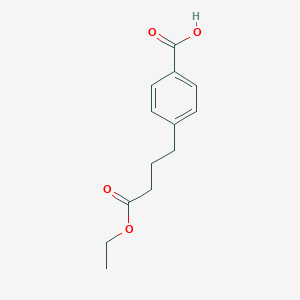![molecular formula C16H10N2O3 B069689 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-39-5](/img/structure/B69689.png)
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione, also known as MIQ, is a chemical compound that belongs to the class of indoloquinazoline alkaloids. MIQ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood. However, it has been proposed that 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to affect various biochemical and physiological processes in the body. It has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent anti-cancer activity. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be cytotoxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione. One of the main areas of interest is the development of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione-based anti-cancer drugs. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, and its mechanism of action is well understood, making it a promising candidate for drug development. Another area of interest is the study of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione's effects on the immune system. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess immunomodulatory properties, which can have implications for the treatment of various immune-related disorders. Finally, the development of new synthesis methods for 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can help to overcome some of the challenges associated with its use in lab experiments.
Synthesis Methods
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can be synthesized in several ways. One of the most commonly used methods is the condensation of 2-methyl-3-nitrobenzoic acid with tryptamine, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with anthranilic acid, followed by reduction and cyclization.
Scientific Research Applications
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes and proteins involved in cancer progression.
In addition to its anti-cancer properties, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
properties
CAS RN |
169038-39-5 |
|---|---|
Product Name |
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione |
Molecular Formula |
C16H10N2O3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-12-8-4-6-10-13(12)17-15-14(19)9-5-2-3-7-11(9)18(15)16(10)20/h2-8H,1H3 |
InChI Key |
URNXJGOSAPMLHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
synonyms |
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



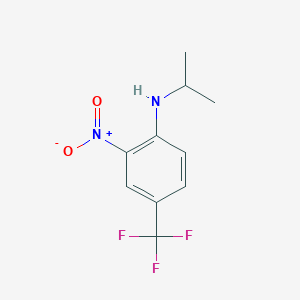
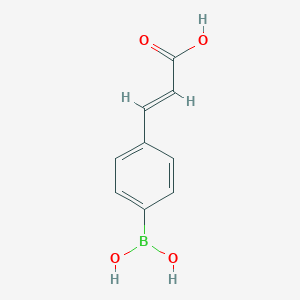

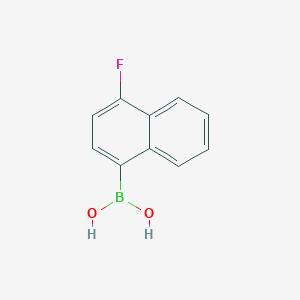
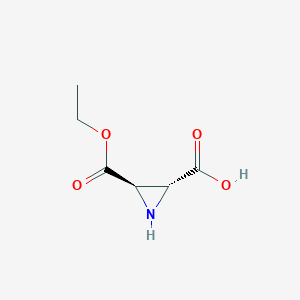
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
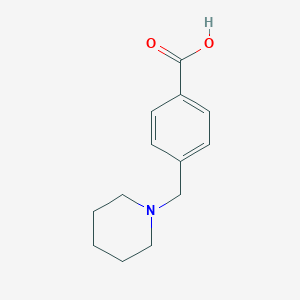
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
